6-chloro-2-methoxy-4-phenylquinazoline

Description

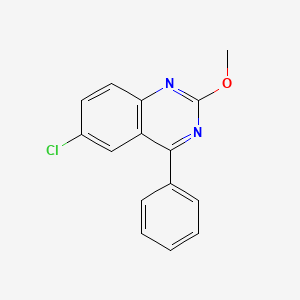

6-Chloro-2-methoxy-4-phenylquinazoline is a heterocyclic compound featuring a quinazoline core substituted at positions 2, 4, and 6. The quinazoline scaffold consists of a fused benzene and pyrimidine ring, with substituents influencing electronic, steric, and pharmacological properties. Key features include:

- Position 2: Methoxy (-OCH₃) group, an electron-donating substituent that enhances resonance stabilization of the aromatic system.

- Position 6: Chlorine atom, an electron-withdrawing group that may enhance electrophilic reactivity or participate in halogen bonding .

Quinazoline derivatives are widely explored for antitumor, antimicrobial, and kinase-inhibitory activities, though specific data for this compound require extrapolation from structural analogs .

Properties

IUPAC Name |

6-chloro-2-methoxy-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHAPNUVJXSXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The position and nature of substituents critically influence reactivity and bioactivity:

| Compound Name | Substituents | Electronic Effects | Steric Effects |

|---|---|---|---|

| 6-Chloro-2-methoxy-4-phenylquinazoline | 2-OCH₃, 4-Ph, 6-Cl | OCH₃ donates electrons; Cl withdraws | Moderate bulk from Ph group |

| 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CID 119086395) | 2-CH₃, 6-OCH₃, 7-F, 4-Cl | CH₃ and OCH₃ donate; F and Cl withdraw | Increased hydrophobicity from CH₃ |

| 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS 5958-08-7) | 2-COOH, 4-Ph, 6-Cl | COOH withdraws electrons; Cl withdraws | High polarity from COOH |

| 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS 1304255-05-7) | 2-CF₃, 7-OCH₃, 4-Cl | CF₃ strongly withdraws; OCH₃ donates | Steric hindrance from CF₃ |

Physicochemical Properties

- Solubility : Methoxy and carboxylic acid groups enhance water solubility (e.g., 6-chloro-4-phenylquinazoline-2-carboxylic acid), whereas trifluoromethyl or phenyl groups increase hydrophobicity .

Q & A

Q. What are the primary synthetic routes for 6-chloro-2-methoxy-4-phenylquinazoline, and how do reaction conditions influence yields?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives. For example, acylation of 2-aminobenzamide precursors followed by base-catalyzed cyclization (e.g., using NaOH/EtOH) can yield the quinazoline core . Alternative methods include refluxing intermediates in 6M HCl to promote cyclization, achieving yields up to 90% . Key variables include solvent choice (e.g., dichloromethane for acylation), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine for carboxylation) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substituent positions (e.g., methoxy at C2, chloro at C6). Mass spectrometry (MS) confirms molecular weight (e.g., 305.16 g/mol for the parent compound), while X-ray diffraction provides definitive structural validation, as demonstrated for related quinazoline derivatives . High-resolution LC-MS is recommended for purity assessment (>95%) .

Q. How does the methoxy group at position 2 influence reactivity and functionalization?

The methoxy group can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) or oxidation to a carbonyl group using agents like KMnO₄. This reactivity is leveraged to synthesize derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What electrochemical properties are associated with this compound, and how can DFT studies enhance their interpretation?

Cyclic voltammetry reveals a single one-electron oxidation peak, localized at the aromatic quinazoline core. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) corroborate experimental redox potentials and predict electron density distribution, aiding in designing redox-active derivatives .

Q. How do structural modifications (e.g., chloro, methoxy, phenyl groups) impact biological activity?

The chloro group at C6 enhances electrophilicity, potentially improving binding to enzymatic targets (e.g., kinases). The phenyl group at C4 contributes to lipophilicity, influencing membrane permeability. Comparative studies show that replacing methoxy with hydroxyl groups reduces activity, suggesting hydrogen bonding is critical .

Q. What are the common synthetic challenges in preparing this compound derivatives, and how can they be resolved?

Key challenges include regioselectivity during cyclization and byproduct formation during thionation (e.g., using P₂S₅). Optimizing stoichiometry (e.g., 1:1.2 substrate:P₂S₅) and reaction time (4–6 hours) minimizes side products . Failed hydrazine reactions (e.g., unintended open-chain products) can be mitigated by protecting group strategies .

Q. How can X-ray diffraction data resolve discrepancies in proposed molecular structures?

Single-crystal X-ray analysis unambiguously confirms bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles (e.g., phenyl ring tilt: 15–25°), resolving ambiguities from NMR/MS. For example, a study on a fluorophenyl analog confirmed non-planarity of the quinazoline core, impacting π-π stacking interactions .

Q. What computational methods are recommended for modeling substituent effects on quinazoline stability?

Molecular dynamics (MD) simulations and DFT-based conformational analysis predict steric clashes (e.g., between methoxy and phenyl groups) and thermodynamic stability. Solvent effects (e.g., polarizable continuum models) improve accuracy in predicting solubility .

Q. How do thionation reactions with P₂S₅ alter the pharmacological profile of quinazoline derivatives?

Thionation replaces carbonyl groups with thiones, increasing hydrogen-bond acceptor capacity. This modification enhances interactions with cysteine residues in target proteins, as shown in kinase inhibition assays .

Q. What mechanisms underlie the redox behavior of this compound in biological systems?

The compound undergoes oxidation at the quinazoline core, generating radical intermediates detectable via electron paramagnetic resonance (EPR). This redox activity may contribute to pro-oxidant effects in cancer cells, warranting further study .

Notes

- Methodological focus ensures reproducibility in academic settings.

- Contradictions in data (e.g., yields under varying conditions) are highlighted for critical analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.